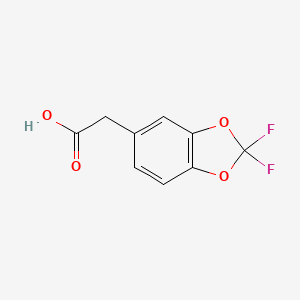

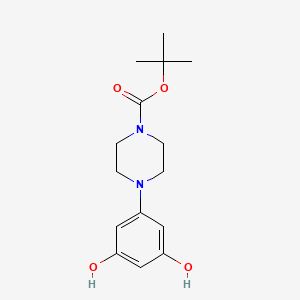

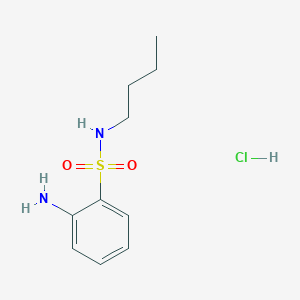

![molecular formula C8H6Cl2F2O B1404435 1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene CAS No. 1404194-73-5](/img/structure/B1404435.png)

1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene

Übersicht

Beschreibung

The description of a chemical compound typically includes its molecular formula, structure, and other names it might be known by. It may also include information about its appearance and smell .

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, and conditions required for the synthesis .Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms in the molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions. The conditions required for these reactions and the products formed are also part of this analysis .Physical And Chemical Properties Analysis

This involves studying properties such as boiling point, melting point, solubility, and stability. These properties can be determined experimentally or predicted using computational methods .Wissenschaftliche Forschungsanwendungen

Antioxidant Properties and Biological Activities

Research on chromones and their derivatives, which share structural similarities with the compound , highlights their significant antioxidant properties. These compounds are known for their ability to neutralize active oxygen and halt free radical processes, thereby offering potential therapeutic benefits against cell impairment and diseases related to oxidative stress (Yadav et al., 2014). The emphasis on the molecular structure, particularly the presence of methoxy groups and their correlation with radical scavenging activity, underlines the potential of 1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene in similar applications.

Supramolecular Chemistry

The molecule's utility extends into the realm of supramolecular chemistry, as seen with benzene-1,3,5-tricarboxamide derivatives that exhibit versatile ordering capabilities (Cantekin et al., 2012). These compounds form nanometer-sized rod-like structures stabilized by hydrogen bonding, suggesting potential applications in nanotechnology and polymer processing. The structural flexibility and ease of synthesis of 1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene could offer new pathways for designing similar supramolecular architectures.

Environmental Remediation

A review on the fate processes of chlorobenzenes in soil highlights the environmental risks posed by such compounds and explores remediation strategies (Brahushi et al., 2017). Given the structural similarity, research into 1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene could contribute valuable insights into the degradation pathways and potential for bioremediation of related compounds.

Green Chemistry and Catalysis

In the context of green chemistry, the oxidative methylation of aromatics over zeolite catalysts presents a method to convert methane into valuable hydrocarbons, with implications for reducing greenhouse gas emissions (Adebajo, 2007). The catalytic roles and the environmental benefits underscore the importance of researching compounds like 1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene in developing sustainable chemical processes.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-chloro-2-[chloro(difluoro)methoxy]-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F2O/c1-5-3-2-4-6(9)7(5)13-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORHJUFLFYQPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)OC(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201213975 | |

| Record name | Benzene, 1-chloro-2-(chlorodifluoromethoxy)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201213975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene | |

CAS RN |

1404194-73-5 | |

| Record name | Benzene, 1-chloro-2-(chlorodifluoromethoxy)-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1404194-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2-(chlorodifluoromethoxy)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201213975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

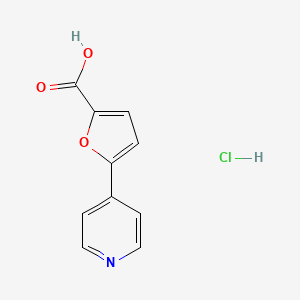

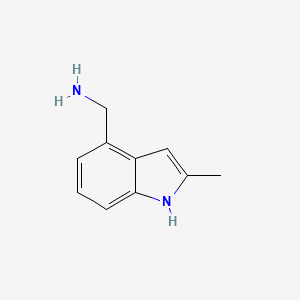

![Thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1404352.png)

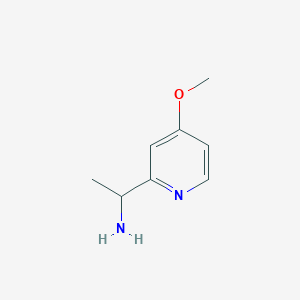

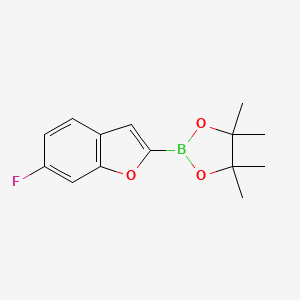

![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B1404357.png)

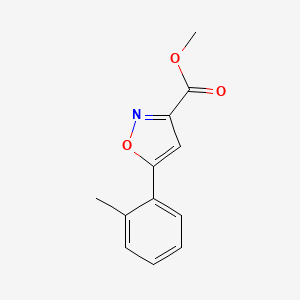

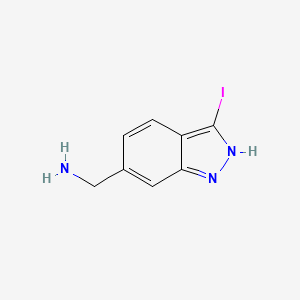

![2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1404360.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B1404361.png)